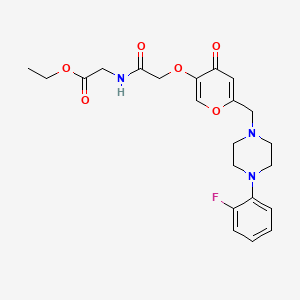

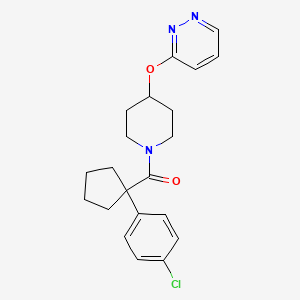

ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It has been studied for its potential as an α-amylase inhibitor, which could make it a target for type 2 Diabetes mellitus (DM) treatment .

Synthesis Analysis

The synthesis of this compound involves the treatment of the starting compound, 1-(2-fluorophenyl)piperazine with ethyl bromoacetate to give Ethyl [4-(2-fluorophenyl)piperazin-1-yl]acetate . The ester group is then substituted by hydrazine hydrazide to generate 2-[4-(2-Fluorophenyl)piperazine-1-yl]acetohydrazide .Molecular Structure Analysis

The molecular structure of this compound was corroborated by various spectral analysis methods, including FTIR, UV-Vis, 1 H NMR and 13 C NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the treatment of 1-(2-fluorophenyl)piperazine with ethyl bromoacetate, followed by the substitution of the ester group by hydrazine hydrazide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined through various spectral analysis methods, including FTIR, UV-Vis, 1 H NMR and 13 C NMR .Applications De Recherche Scientifique

Histamine H1 Receptor Antagonists

Research has demonstrated the synthesis of compounds structurally related to ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate as histamine H1 receptor antagonists. For instance, efletirizine hydrochloride was synthesized from ethyl(2-chloroethoxy)acetate, showcasing the potential of such compounds in the modulation of histaminergic pathways (Mai Lifang, 2011).

Antimicrobial Activity

Compounds with structural similarities have shown promise in antimicrobial applications. A study on the preparation and reactions of certain thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones revealed significant biocidal properties against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the potential of such molecules in developing new antimicrobial agents (M. Youssef et al., 2011).

Anticancer Activity

Ethyl acetate extracts from endophytic fungi Aspergillus sp., isolated from Piper crocatum, were found to possess cytotoxic activity against T47D breast cancer cells. This study underscores the potential of compounds within this structural realm for anticancer research, especially targeting breast cancer (P. Astuti et al., 2016).

Analgesic and Anti-inflammatory Activity

Research on derivatives of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate has shown these compounds to exhibit notable analgesic and anti-inflammatory properties. This finding indicates the potential therapeutic applications of these compounds in pain and inflammation management without the gastric ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) (Yasemin Duendar et al., 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[[2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6/c1-2-30-22(29)12-24-21(28)15-32-20-14-31-16(11-19(20)27)13-25-7-9-26(10-8-25)18-6-4-3-5-17(18)23/h3-6,11,14H,2,7-10,12-13,15H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBBAWYKZUDUQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2602390.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2602397.png)

![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2602402.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2602403.png)

![1-(3,4-Difluorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2602406.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2602409.png)

![[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol](/img/structure/B2602412.png)